
Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate is a specialty compound used primarily in proteomics research. It has the molecular formula C7H8N4S2 and a molecular weight of 212.30 . This compound is known for its unique structure, which includes a pyrazole ring, a cyanocarbonimidodithioate group, and a methyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate typically involves the reaction of 3-methyl-1H-pyrazole with cyanocarbonimidodithioate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazole compounds .
Applications De Recherche Scientifique
Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid: Similar in structure but with an acrylic acid group instead of the cyanocarbonimidodithioate group.
5-Methyl-3-phenyl-1H-pyrazol-1-yl: Contains a phenyl group instead of the cyanocarbonimidodithioate group.
Uniqueness
Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate is unique due to its cyanocarbonimidodithioate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C7H8N4S2 |
|---|---|
Poids moléculaire |
212.3 g/mol |
Nom IUPAC |
[(5-methyl-1H-pyrazol-3-yl)sulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C7H8N4S2/c1-5-3-6(11-10-5)13-7(12-2)9-4-8/h3H,1-2H3,(H,10,11) |
Clé InChI |
JGKBCVWCVLAFEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)SC(=NC#N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine](/img/structure/B13706038.png)
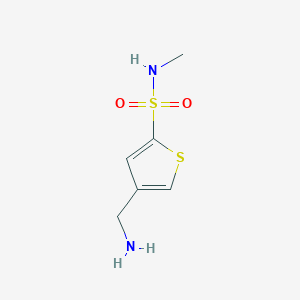

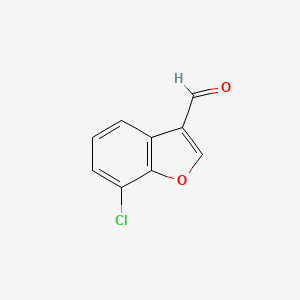
![Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13706072.png)
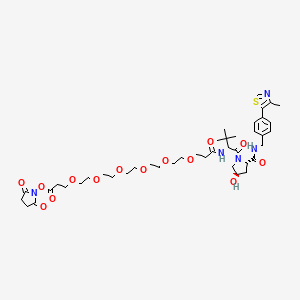
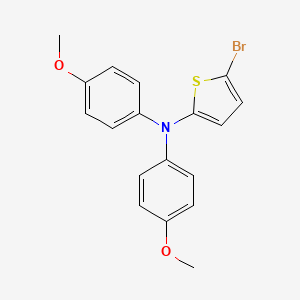
![3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid](/img/structure/B13706085.png)
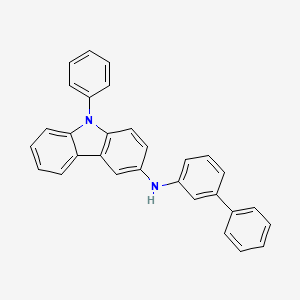

![1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde](/img/structure/B13706102.png)

![Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13706111.png)
